molecular formula C8H10N2O2S B15253882 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B15253882
M. Wt: 198.24 g/mol
InChI Key: UVBFFMXNDWCWDE-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features an azetidine ring, a thiazole ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The thiazole ring can be synthesized via the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The azetidine ring and thiazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its combination of an azetidine ring, a thiazole ring, and an aldehyde group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Biological Activity

4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde (CAS No. 1869838-04-9) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₂O₂S
  • Molecular Weight : 198.24 g/mol
  • Structure : The compound features an azetidine ring and a thiazole moiety, which are known for their biological significance.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its role as a potential inhibitor of monoacylglycerol lipase (MAGL), a target in pain management and neurodegenerative diseases.

MAGL is involved in the degradation of endocannabinoids, and selective inhibition can lead to increased levels of these compounds, providing therapeutic benefits in conditions such as chronic pain and inflammation. The compound has shown reversible and irreversible inhibition properties against MAGL, indicating its dual potential as a therapeutic agent.

Pharmacological Studies

Recent studies have highlighted the following findings regarding the biological activity of the compound:

  • Inhibition of MAGL :
    • The compound demonstrated significant inhibitory activity against MAGL, with IC50 values indicating strong binding affinity.
    • Structure-activity relationship (SAR) studies suggest that modifications to the azetidine and thiazole rings can enhance inhibitory potency.
  • Antibacterial Activity :
    • In vitro assays revealed that derivatives of thiazole compounds exhibit antibacterial activity against various strains, including Staphylococcus aureus.
    • The compound's structure allows it to inhibit bacterial topoisomerases selectively without affecting human enzymes, minimizing toxicity.
  • Cytotoxicity :
    • Evaluations against cancer cell lines showed promising results in inhibiting cell proliferation.
    • The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for anticancer applications.

Case Study 1: Pain Management

A study focused on the effects of this compound in models of chronic pain demonstrated that the compound significantly reduced pain behaviors in animal models. This effect was attributed to its action on the endocannabinoid system via MAGL inhibition.

Case Study 2: Antibacterial Efficacy

In another investigation, derivatives of the compound were tested against multidrug-resistant bacterial strains. Results indicated that certain modifications enhanced antibacterial efficacy, outperforming standard antibiotics like ampicillin and streptomycin.

Data Tables

Activity Type IC50 Value (µM) Target Reference
MAGL Inhibition0.126Monoacylglycerol lipase
Antibacterial Activity<0.012Staphylococcus aureus
Cytotoxicity (MCF7)19.011Breast Cancer Cell Line

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

4-(azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H10N2O2S/c1-12-8-9-7(6(5-11)13-8)10-3-2-4-10/h5H,2-4H2,1H3

InChI Key

UVBFFMXNDWCWDE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(S1)C=O)N2CCC2

Origin of Product

United States

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